molecular formula C15H26O3S B12584833 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- CAS No. 646517-69-3

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl-

Cat. No.: B12584833
CAS No.: 646517-69-3
M. Wt: 286.4 g/mol
InChI Key: PMCRJSPPPWFQGW-UHFFFAOYSA-N
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Description

The compound 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a sulfur-containing lactone (thiophenone) derivative featuring a hydroxyethyl group at position 3, a methyl group at position 5, and a long-chain octyl substituent also at position 5. Thiophenones are characterized by a five-membered ring containing a sulfur atom and a ketone group, which distinguishes them from oxygen-containing furanones.

Properties

CAS No.

646517-69-3

Molecular Formula

C15H26O3S

Molecular Weight

286.4 g/mol

IUPAC Name

4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C15H26O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h11,16-17H,4-10H2,1-3H3

InChI Key

PMCRJSPPPWFQGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=C(C(=O)S1)C(C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The hydroxyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. Purification steps such as distillation and recrystallization are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the thiophenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic thiophenone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Heteroatom: The substitution of sulfur (thiophenone) for oxygen (furanone) alters electronic resonance and reactivity.

Alkyl Chain Length: The octyl group in the target compound significantly increases lipophilicity (logP ~4.5 estimated), which may enhance membrane permeability but reduce aqueous solubility. This contrasts with shorter-chain analogs like 4-hydroxy-5-methyl-3(2H)-thiophenone (logP ~1.2) .

Bioactivity and Functional Insights

  • Fungal Polyketide Analogs: Compounds such as 5-hydroxy-3-methyl-4-(1-hydroxyethyl)-furan-2(5H)-one () are bioactive polyketides with reported antimicrobial properties. The target thiophenone may exhibit similar or enhanced activity due to sulfur’s electronegativity and the octyl chain’s membrane-disruptive effects .
  • Pharmaceutical Derivatives : Benfurodil hemisuccinate () highlights the therapeutic relevance of lactone derivatives. The target compound’s hydroxyethyl and octyl groups could position it as a candidate for cardiovascular or antimicrobial drug development, though empirical data are lacking .
  • Synthetic Thiophenones: and describe thiophenones with halogenated or mercapto substituents, underscoring the structural diversity and tunability of this class for specific applications (e.g., antifungals) .

Biological Activity

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈O₂S
  • Molecular Weight : 250.36 g/mol
  • Density : 1.0 g/cm³ (approx.)
  • Boiling Point : 305.9 °C

Thiophene derivatives have been implicated in various biological activities through several mechanisms:

  • Anti-inflammatory Activity :
    • Thiophene compounds often inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The presence of hydroxyl and methyl groups in the structure enhances their affinity for these enzymes .
    • Studies indicate that compounds similar to 2(5H)-Thiophenone can reduce the production of pro-inflammatory cytokines, contributing to their therapeutic effects in conditions such as rheumatoid arthritis and gout .
  • Antimicrobial Properties :
    • Research suggests that thiophene derivatives exhibit antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Studies

Several studies have investigated the biological activity of thiophene derivatives:

  • Study on Anti-inflammatory Effects :
    A study published in Pharmacology Reports highlighted the anti-inflammatory potential of thiophene derivatives, demonstrating significant inhibition of COX-2 activity in vitro. The study concluded that structural modifications, such as those found in 2(5H)-Thiophenone, could enhance anti-inflammatory efficacy .
  • Antimicrobial Activity Assessment :
    Another research project focused on the antimicrobial properties of thiophene compounds, revealing that derivatives with hydroxy and methyl groups exhibited notable activity against Gram-positive bacteria. This suggests a promising application in developing new antimicrobial agents .

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeMechanism of ActionReference
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)Anti-inflammatoryCOX and LOX inhibition
Similar Thiophene DerivativeAntimicrobialDisruption of cell membranes
TinoridineAnti-inflammatoryCOX inhibition
Tiaprofenic AcidAnti-inflammatoryLOX inhibition

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